Cas no 15481-68-2 (1,3-Benzenediamine,2-methyl-, hydrochloride (1:1))
15481-68-2 structure
Product Name:1,3-Benzenediamine,2-methyl-, hydrochloride (1:1)
CAS-nummer:15481-68-2
MF:C7H11ClN2
MW:158.628640413284
CID:219914
PubChem ID:3014893
Update Time:2025-04-19
1,3-Benzenediamine,2-methyl-, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenediamine,2-methyl-, hydrochloride (1:1)
- 2-methylbenzene-1,3-diamine,hydrochloride
- toluene-2,6-diamine monohydrochloride
- 1,3-Benzenediamine,2-methyl-, monohydrochloride (9CI)
- AC1MI0B1
- AG-E-02880
- CTK4C8413
- EINECS 239-504-2
- Toluene-2,6-diamine, monohydrochloride(8CI)
- 1,3-Benzenediamine, 2-methyl-, hydrochloride (1:1)
- VQ26A4T8W4
- DTXSID10165735
- 15481-68-2
- NS00084721
- Toluene-2,6-diamine, monohydrochloride
- SCHEMBL11297592
- 2-methylbenzene-1,3-diamine;hydrochloride
- 1,3-Benzenediamine, 2-methyl-, hydrochloride
- 2,6-toluene diamine hydrochloride
-
- Inchi: 1S/C7H10N2.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,8-9H2,1H3;1H
- InChI-sleutel: NHLSZDPFKPSBEW-UHFFFAOYSA-N
- LACHT: Cl.NC1C=CC=C(C=1C)N
Berekende eigenschappen
- Exacte massa: 158.06123
- Monoisotopische massa: 158.061076
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 82.9
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 52
Experimentele eigenschappen
- Dichtheid: g/cm3
- Kookpunt: 284.2°Cat760mmHg
- Vlampunt: 148.3°C
- PSA: 52.04
1,3-Benzenediamine,2-methyl-, hydrochloride (1:1) Gerelateerde literatuur
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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